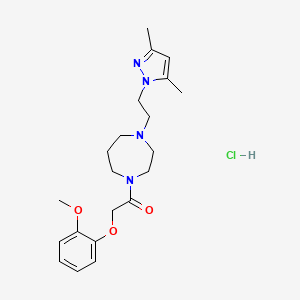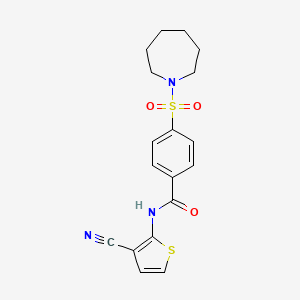![molecular formula C19H17N3O6S B2646322 3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 327094-00-8](/img/structure/B2646322.png)
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including those with trimethoxy groups, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against species such as Candida albicans and Aspergillus niger. The presence of electron-donating groups like methoxy enhances their antimicrobial effectiveness, whereas electron-withdrawing groups, such as nitro groups, may reduce activity (Chawla, 2016).
Anticancer Applications
The anticancer potential of thiazole derivatives has been explored, with findings showing that certain compounds exhibit moderate to excellent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancers. This suggests that trimethoxy-substituted thiazole derivatives could play a role in developing new anticancer therapies (Ravinaik et al., 2021).
Antiparasitic Activity
Studies on thiazolides, including those with nitro groups, have revealed their broad spectrum of antiparasitic activity against protozoa and helminths. The research suggests that modifications in the thiazole ring, such as replacing the nitro group or altering the substitution pattern, can influence the antiparasitic efficacy, highlighting the potential for designing targeted antiparasitic agents (Esposito et al., 2005).
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(23)21-19-20-14(10-29-19)11-5-4-6-13(7-11)22(24)25/h4-10H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDHCCVSDXBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)



![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)
![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)